![molecular formula C14H17NO3 B060938 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 180923-81-3](/img/structure/B60938.png)
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
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Description
“3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” is a unique chemical compound with the empirical formula C13H15NO3 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A robust method toward the synthesis of a similar compound, diastereomerically pure methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate, has been described . The key reactions in the synthesis are: HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)C(N1Cc2ccccc2C1=O)C(O)=O
. The InChI key for this compound is JULAETYRRYJIAR-UHFFFAOYSA-N
.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been studied for their anticancer properties . They could potentially be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV agents . This suggests they could be used in the development of drugs to treat HIV.
Antioxidant Activity
Indole derivatives can exhibit antioxidant properties , which could make them useful in a variety of health-related applications.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity , suggesting potential use in the treatment of various bacterial infections.
Antitubercular Activity
Indole derivatives have shown potential for antitubercular activity , which could be beneficial in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have also been studied for their antidiabetic properties , suggesting potential use in the treatment of diabetes.
properties
IUPAC Name |
3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNDNHOVHJTJPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542912 |
Source
|
Record name | 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | |
CAS RN |
180923-81-3 |
Source
|
Record name | 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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